1-[(2,4-Difluorophenyl)methyl]azepane
Description
1-[(2,4-Difluorophenyl)methyl]azepane is a seven-membered azepane ring substituted with a benzyl group bearing 2,4-difluoro substituents.
Properties
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]azepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2N/c14-12-6-5-11(13(15)9-12)10-16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQOJCUAIOQBLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azepane derivatives, including 1-[(2,4-Difluorophenyl)methyl]azepane, often involves multistep processes. One common method is the dearomative ring expansion of nitroarenes. This process is mediated by blue light and occurs at room temperature, transforming a six-membered benzenoid framework into a seven-membered ring system . Another method involves the Cu(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with primary and secondary amines .
Industrial Production Methods
Industrial production of azepane derivatives typically involves scalable synthetic routes that ensure high yield and purity. The use of one-pot synthesis methods, which combine multiple reaction steps into a single process, is favored for its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-Difluorophenyl)methyl]azepane can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced azepane derivatives.
Substitution: Introduction of different substituents on the azepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azepane oxides, while substitution reactions can introduce various functional groups onto the azepane ring .
Scientific Research Applications
1-[(2,4-Difluorophenyl)methyl]azepane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(2,4-Difluorophenyl)methyl]azepane involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle and Substituent Variations
Compound A : [4-(1-Azepanylsulfonyl)phenyl][4-(2-fluorophenyl)-1-piperazinyl]methanone (CAS: 612525-33-4)
- Structure: Combines an azepane ring with a sulfonyl group and a piperazinyl-methanone moiety.
- Molecular Weight : 445.553 g/mol (vs. estimated ~250 g/mol for the target compound).
- Key Differences : The sulfonyl group increases polarity and hydrogen-bonding capacity, likely enhancing solubility but reducing lipid membrane penetration compared to the target compound’s simpler benzyl substitution .
Compound B : 1-[(4-Methylphenyl)sulfonyl]azepane (CAS: 17721-45-8)
- Structure : Azepane with a 4-methylphenylsulfonyl group.
- Molecular Weight : 253.365 g/mol.
- Key Differences : The sulfonyl group introduces strong electron-withdrawing effects, altering reactivity in nucleophilic substitutions. This contrasts with the target compound’s electron-deficient difluorophenyl group, which modulates electronic properties without extreme polarization .
Compound C : 1-[(2-Methylphenyl)methyl]-1,4-diazepane (CAS: 926198-09-6)
- Structure : Diazepane (two nitrogen atoms) with a 2-methylbenzyl group.
- Molecular Weight : 204.32 g/mol.
- The methyl group on the benzyl ring reduces electronegativity compared to fluorine substituents in the target compound .
Compound D : 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane (CAS: 646455-62-1)
Physicochemical and Functional Comparisons
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